molecular formula C6H12N2O2 B13720691 Allyl 2-ethylhydrazine-1-carboxylate

Allyl 2-ethylhydrazine-1-carboxylate

Cat. No.: B13720691
M. Wt: 144.17 g/mol
InChI Key: YTXXAGRXVRHCLU-UHFFFAOYSA-N
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Description

Allyl 2-ethylhydrazine-1-carboxylate is a hydrazine derivative characterized by an allyl ester group (-O-CO-O-) and an ethyl-substituted hydrazine backbone. Hydrazine derivatives are frequently synthesized via catalytic methods involving dialkyl azodicarboxylates, as demonstrated in the isoquinoline-catalyzed addition of bromo-aryl-ethanone to dialkyl azodicarboxylates, yielding trialkyl hydrazine-tricarboxylates with good yields and operational simplicity . Such compounds are often explored for biological activities due to their reactive nitrogen-nitrogen bonds and ester functionalities. This compound likely shares these traits, positioning it as a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

prop-2-enyl N-(ethylamino)carbamate

InChI

InChI=1S/C6H12N2O2/c1-3-5-10-6(9)8-7-4-2/h3,7H,1,4-5H2,2H3,(H,8,9)

InChI Key

YTXXAGRXVRHCLU-UHFFFAOYSA-N

Canonical SMILES

CCNNC(=O)OCC=C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of hydrazine carboxylates such as this compound generally involves the reaction of hydrazine or substituted hydrazines with appropriate ester or acid derivatives. Key steps include:

  • Formation of the ester intermediate (allyl ester of the carboxylic acid)
  • Nucleophilic substitution or addition of hydrazine derivatives to the ester
  • Purification and isolation of the hydrazine carboxylate product

Hydrazine Esterification and Hydrazide Formation

According to a detailed patent on hydrazine compound synthesis, hydrazides can be prepared by refluxing esters with hydrazine hydrate in alcoholic solvents such as ethanol or methanol. The process involves:

  • Refluxing the ester with hydrazine hydrate for several hours (typically 3-4 hours)
  • Cooling the reaction mixture to precipitate the hydrazide
  • Isolation by filtration and purification

This method is applicable to various esters, including allyl esters, and can be conducted under reflux or at room temperature with comparable results. The hydrazine to ester molar ratio can be adjusted to control the degree of hydrazide formation (e.g., mono- or dihydrazides).

Specific Preparation Route for this compound

While direct literature specifically naming "this compound" is limited, the compound can be logically synthesized by:

  • Synthesis of Allyl 2-ethylcarboxylate Ester : The carboxylic acid precursor bearing the 2-ethyl substituent is first converted to its allyl ester. This is typically achieved by esterification using allyl alcohol under acid catalysis or via anhydride intermediates.

  • Reaction with Hydrazine Hydrate : The allyl 2-ethyl ester is then refluxed with hydrazine hydrate in ethanol or methanol for 3-4 hours. This step converts the ester to the corresponding hydrazine carboxylate.

  • Isolation and Purification : After cooling, the product crystallizes out and can be filtered and purified by recrystallization or vacuum drying.

Catalytic and Alternative Methods

Recent advances in allylic compound synthesis involve palladium-catalyzed allylic alkylation, which can be adapted for the preparation of allyl hydrazine derivatives. For example, palladium catalysts such as [η^3-C3H5PdCl]_2 have been used to facilitate allylic substitution reactions under mild, solvent-free conditions with high efficiency and scalability. Although this method is more commonly applied to asymmetric allylic alkylation, it suggests potential for catalytic preparation of allyl hydrazine derivatives with controlled stereochemistry.

Related Hydrazone Synthesis

Hydrazones related to allyl hydrazine carboxylates have been synthesized by reacting hydrazines with aldehydes or ketones in alcoholic sodium hydroxide solutions at room temperature, followed by crystallization. This indicates the versatility of hydrazine derivatives in forming various functionalized compounds, which may be relevant for further derivatization of this compound.

Summary Table of Preparation Methods

Step Reagents/Conditions Description Notes
1 2-Ethylcarboxylic acid + Allyl alcohol + acid catalyst Esterification to form allyl 2-ethylcarboxylate Acid catalysts like sulfuric acid or acetic anhydride used; reflux or room temp possible
2 Allyl 2-ethylcarboxylate + Hydrazine hydrate (99%) + ethanol or methanol Reflux 3-4 hours to form hydrazide Molar ratio hydrazine:ester adjustable; reaction can be done at room temp with longer time
3 Cooling, filtration, recrystallization Isolation and purification Product often crystallizes as yellow oil or solid
4 Optional Pd-catalyzed allylic alkylation Catalytic allylation under solvent-free conditions Potential for stereoselective synthesis; scalable

Analytical and Practical Considerations

  • Reaction Temperature: Reflux conditions (approximately 78°C for ethanol) are standard; however, room temperature reactions are feasible with longer times.
  • Solvent Choice: Ethanol and methanol are common solvents for hydrazine reactions due to their polarity and ability to dissolve both reactants.
  • Purification: Removal of volatile components under reduced pressure and recrystallization yield pure hydrazide products.
  • Catalyst Use: Palladium catalysts enhance reaction efficiency and selectivity but require careful handling and optimization.
  • Safety: Hydrazine and its derivatives are toxic and potentially explosive; appropriate safety protocols must be followed.

Chemical Reactions Analysis

Radical-Mediated Acyloxy Shifts

The allyl carboxylate group undergoes cobalt-hydride-catalyzed alkene transposition via a 1,2-radical migration (RaM) mechanism. This reaction, reported in , involves metal-hydride hydrogen atom transfer (MHAT), leading to 1,3-alkene/1,2-acyloxy shifted products. Key features include:

  • Substrate Scope : Tolerates diverse functional groups, including esters, halides, and heterocycles.

  • Mechanism :

    • MHAT : Co–H abstracts a hydrogen atom from the allyl carboxylate, generating a radical.

    • 1,2-RaM : The radical undergoes intramolecular acyloxy migration.

    • Termination : Radical recombination yields the shifted product.

Example :
Under Co catalysis, allyl 2-ethylhydrazine-1-carboxylate rearranges to a 1,3-alkene/1,2-acyloxy product with >90% yield in some cases .

CatalystConditionsProduct TypeYield (%)
Co-H80°C, DCE1,3-Alkene/1,2-acyloxy85–92

Transition Metal-Catalyzed Cross-Couplings

The allyl group participates in regioselective cross-couplings:

Nickel-Catalyzed Conjunctive Cross-Coupling

As demonstrated in , Ni catalysts enable three-component reactions between allyl carboxylates, aryl iodides, and alkylzinc reagents. The hydrazine moiety may stabilize intermediates via chelation.

  • Reaction :

    Allyl carboxylate+Ar–I+R–Zn–XNiβ,γ-difunctionalized product\text{Allyl carboxylate} + \text{Ar–I} + \text{R–Zn–X} \xrightarrow{\text{Ni}} \text{β,γ-difunctionalized product}
  • Regiocontrol : Directed by the carboxylate group .

Palladium-Catalyzed Oxidative Reactions

Pd(II) catalysts promote alkoxyacyloxylation of allyl groups, as shown in . For example, in the presence of PhI(OCOR)₂, N-allyl-2-aminophenols form dihydro-1,4-benzoxazines.

Acid-Catalyzed Nucleophilic Attack

The allyl group’s electron-deficient double bond (due to conjugation with the carboxylate) undergoes nucleophilic additions. In acidic aqueous conditions:

  • Protonation of the alkene generates a carbocation.

  • Nucleophilic attack by water or alcohols at the β-position .

Ester Hydrolysis

The carboxylate ester hydrolyzes under acidic or basic conditions:

Allyl ester+H2OH+/OHCarboxylic acid+Allyl alcohol\text{Allyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic acid} + \text{Allyl alcohol}

Conditions :

  • Acidic: HCl (conc.), reflux (70–80% yield) .

  • Basic: NaOH, aqueous ethanol (quantitative) .

Decarboxylative Pathways

The carboxylate group undergoes decarboxylation under oxidative or thermal conditions, releasing CO₂ and forming hydrazine derivatives. A study in details decarboxylative hydrazination:

  • Reaction :

    R–COO–OxidantR–NH–NH2+CO2\text{R–COO–} \xrightarrow{\text{Oxidant}} \text{R–NH–NH}_2 + \text{CO}_2
  • Catalyst : Cu(I) or photoredox systems.

Oxidative Dearomatization and Cyclization

In the absence of transition metals, oxidative conditions (e.g., PhI(OAc)₂) trigger intramolecular Diels-Alder (IMDA) reactions. For N-allyl derivatives, this cascade involves:

  • Oxidative dearomatization of the hydrazine-aromatic system.

  • Nucleophilic addition of the oxidant.

  • IMDA cyclization to form polycyclic products .

Example :
N-Allyl-2-aminophenol derivatives form tricyclic dihydrobenzoxazines in 65–78% yield .

Key Mechanistic Insights

  • Radical Stability : The allyl carboxylate’s conjugated system stabilizes radicals, enabling RaM .

  • Directing Effects : The carboxylate group dictates regioselectivity in cross-couplings .

  • Hydrazine Reactivity : The –NH–NH– moiety participates in redox reactions and stabilizes transition states .

This compound’s versatility makes it valuable for synthesizing complex molecules in medicinal and materials chemistry. Further studies could explore its applications in asymmetric catalysis or bioactive molecule synthesis.

Scientific Research Applications

Organic Synthesis

Allyl 2-ethylhydrazine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical transformations, particularly those involving nucleophilic additions or substitutions. The compound can be utilized in:

  • Regioselective Synthesis : It can be employed to create regioselectively substituted products through controlled reactions with electrophiles.
  • Formation of Hydrazone Derivatives : The hydrazine functionality allows for the formation of hydrazones, which are valuable intermediates in organic synthesis.

Comparison with Related Compounds

To better understand its unique properties and applications, the following table compares this compound with related compounds:

Compound NameStructure FeaturesUnique Aspects
EthylhydrazineHydrazine with ethyl groupSimpler structure without allylic functionality
Allyl hydrazineHydrazine with allyl groupLacks carboxylate functionality
2-EthylhydrazineHydrazine with ethyl groupNo allylic or carboxylic functionalities
Allyl 2-hydroxymethylcarbamateAllyl group with carbamate structureContains carbamate instead of carboxylate

This comparison highlights how this compound's combination of functionalities provides diverse reactivity not found in simpler analogs .

Pharmaceutical Development

In pharmaceutical chemistry, this compound has potential applications as a precursor for drug synthesis. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes. The following are key areas of interest:

  • Drug Design : The compound's ability to interact with various biological targets makes it a candidate for developing new pharmaceuticals.
  • Chemotherapeutic Applications : Research indicates that derivatives of hydrazines can possess significant chemotherapeutic properties, potentially aiding in the treatment of diseases such as tuberculosis .

Mechanistic Studies

Understanding the mechanistic pathways involving this compound is crucial for its application in drug design and synthetic chemistry. Studies focusing on its interactions with electrophiles and nucleophiles can provide insights into:

  • Reactivity Patterns : Investigating how this compound reacts under different conditions helps predict its behavior in biological systems.
  • Stability Assessments : Evaluating the stability of the compound and its derivatives in various environments is essential for practical applications .

Mechanism of Action

The mechanism of action of Allyl 2-ethylhydrazine-1-carboxylate involves its interaction with various molecular targets and pathways. The allyl group can undergo electrophilic addition reactions, while the hydrazine moiety can participate in nucleophilic substitution reactions. These interactions can modulate biological processes and chemical reactions, making the compound useful in different applications.

Comparison with Similar Compounds

Hydrazine Derivatives

Hydrazine derivatives vary in alkyl/aryl substitutions and functional groups, influencing their reactivity and applications.

Compound Structure Synthesis Yield (%) Key Applications Toxicity Profile
Allyl 2-ethylhydrazine-1-carboxylate Allyl ester, ethyl hydrazine Not reported Pharmaceuticals, synthesis Likely moderate (ester group reduces alkylation potential)
Triethylhydrazine Triethyl-substituted hydrazine 95% Chemical intermediates Lower (non-allylic alkyl groups)
Triallylhydrazine Triallyl-substituted hydrazine 12% (allyl chloride) Limited due to low yield Potentially higher (allyl groups may confer reactivity akin to allyl halides)

Key Findings :

  • Triallylhydrazine exhibits significantly lower synthesis yields compared to triethylhydrazine, likely due to steric hindrance or reduced electrophilicity of allyl halides .
  • This compound’s ester group may enhance stability and reduce mutagenicity relative to allyl halides, which are potent alkylating agents and direct mutagens .

Allyl-Containing Compounds

Allyl groups confer unique reactivity, but their applications depend on attached functional groups.

Compound Reactivity Key Applications Mutagenicity (S9 Mix-Independent)
This compound Moderate (ester) Drug synthesis, catalysis Likely low (carboxylate ester)
Allyl chloride High (alkylating agent) Polymer production High (direct mutagen)
Allyl isothiocyanate High (electrophilic) Insecticides, flavors Not reported, but highly toxic
Diallyl disulfide Moderate (sulfur redox) Food flavoring, antimicrobials Low (naturally occurring in garlic)

Key Findings :

  • Allyl halides (e.g., allyl chloride) exhibit high mutagenicity due to their alkylating capacity, whereas allyl esters and sulfides are less reactive and safer .
  • The allyl group in this compound may enhance solubility and participate in conjugate addition reactions, similar to allyl carbonates used in palladium-catalyzed allylation .

Carboxylate Esters

Carboxylate esters are pivotal in organic synthesis and drug design.

Compound Catalytic Utility Biological Activity Stability
This compound Potential substrate for asymmetric hydrogenation Anticipated bioactivity High (ester group)
Dialkyl azodicarboxylate Ylide formation, cycloadditions Limited Moderate
Methyl allyl carbonate Allylation of active methylene compounds None reported Low (thermal sensitivity)

Key Findings :

  • Dialkyl azodicarboxylates are foundational in synthesizing hydrazine derivatives, suggesting this compound could be optimized for similar catalytic processes .
  • The allyl ester group may improve regioselectivity in transition metal-catalyzed reactions, as seen in palladium-mediated allylation .

Biological Activity

Allyl 2-ethylhydrazine-1-carboxylate (AEHC) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of AEHC, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

AEHC is characterized by the presence of an allyl group attached to a hydrazine derivative, which is known to influence its biological properties. The molecular structure can be represented as follows:

C5H10N2O2\text{C}_5\text{H}_{10}\text{N}_2\text{O}_2

This structure allows AEHC to interact with various biological targets, which is crucial for its activity.

Research has demonstrated that AEHC exhibits multiple mechanisms of action:

  • Anticancer Activity : AEHC has shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that AEHC induces apoptosis in leukemia cells through the activation of caspase pathways and inhibition of tubulin polymerization, similar to colchicine, with an IC50 value of approximately 4.97 µM/mL .
  • Neuroprotective Effects : AEHC has been investigated for its neuroprotective properties, particularly in models of neurodegeneration. It appears to modulate key signaling pathways involved in neuroinflammation and oxidative stress, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with AEHC:

Biological Activity Cell Line/Model Mechanism IC50 Value
CytotoxicityRPMI-8226 (leukemia)Induction of apoptosis via caspase activation4.97 µM/mL
NeuroprotectionSH-SY5Y (neuroblastoma)Inhibition of ROS productionNot specified
AntitumorVarious cancer cell linesInhibition of tubulin polymerizationVaries by line

Case Studies

  • Cytotoxicity in Cancer Models : A study conducted on a panel of 60 cancer cell lines revealed that AEHC exhibited selective cytotoxicity towards leukemia cells while sparing normal cells. This selectivity may be attributed to differential expression of drug transporters and metabolic enzymes in cancerous versus normal tissues.
  • Neuroprotective Studies : In a model simulating Alzheimer’s disease, AEHC was shown to significantly reduce neuroinflammation markers and improve cognitive function in treated mice compared to controls. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases .

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